molecular formula C19H22ClN3O2S B2869167 1-(1-(3-Chlorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034373-22-1

1-(1-(3-Chlorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No. B2869167
CAS RN: 2034373-22-1
M. Wt: 391.91
InChI Key: QGAMKVACUZUZEC-UHFFFAOYSA-N
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Description

The compound you mentioned contains several key components: a piperidine ring, a 1,3,4-thiadiazole ring, and a benzyl group . The 1,3,4-thiadiazole nucleus is a well-known heterocyclic nucleus and is a common feature of a variety of natural products and medicinal agents . Thiadiazole and its derivatives have a broad range of biological activities, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular effects .


Molecular Structure Analysis

The 1,3,4-thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry Applications

  • Sulfur-Nitrogen Heterocycles Synthesis : Research has shown the use of piperidine-1-sulphenyl chloride as a sulfur-transfer reagent, leading to the synthesis of various sulfur-nitrogen heterocycles, including thiadiazoles, which share a common foundation with the queried compound. This demonstrates the compound's relevance in synthesizing novel heterocyclic structures (Bryce, 1984).

  • Antimicrobial and Antiviral Activities : Novel thiadiazole compounds, incorporating piperazine or piperidine motifs similar to the queried chemical structure, have been synthesized and shown to exhibit inhibitory effects on certain bacterial strains and viruses. This indicates the potential use of such compounds in developing antimicrobial and antiviral agents (Xia, 2015).

  • Nonionic Surfactants Development : Research has also explored the synthesis of nonionic surfactants from thiadiazole derivatives, indicating potential industrial applications in creating surface-active agents with improved biodegradability and physico-chemical properties (Abdelmajeid et al., 2017).

Biological Activity Studies

  • Antitumor and Antioxidant Activities : Synthesis of N-substituted-2-amino-1,3,4-thiadiazoles has demonstrated promising antitumor and antioxidant activities, suggesting the therapeutic potential of such compounds in medicine (Hamama et al., 2013).

  • Anti-Arrhythmic Potential : Compounds featuring piperidine-based 1,3-thiazole and thiadiazole derivatives have shown significant anti-arrhythmic activity, highlighting their potential in treating cardiac arrhythmias (Abdel‐Aziz et al., 2009).

properties

IUPAC Name

3-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S/c1-21-18-7-2-3-8-19(18)23(26(21,24)25)17-9-11-22(12-10-17)14-15-5-4-6-16(20)13-15/h2-8,13,17H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAMKVACUZUZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(3-Chlorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

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